N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide is a compound that belongs to the class of indole derivatives, characterized by its unique structural features that include a thiophene moiety and an amide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of various enzymatic pathways.
This compound can be classified as:
The synthesis of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide can be approached through various methodologies, prominently including:
For instance, one method involves the acylation of a dihydroindole intermediate with thiophene-2-carbonyl chloride followed by subsequent reaction with butanamine to yield the desired amide .
Key molecular data includes:
The presence of the thiophene ring and the indole structure contributes to its unique chemical properties.
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for enhanced biological activity or altered physicochemical properties .
The mechanism of action for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide primarily involves its interaction with specific biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) analyses have been utilized to optimize its efficacy against specific targets .
Relevant data from studies indicate that modifications to the thiophene or indole components can significantly affect these properties .
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide has potential applications in:
Research continues into optimizing this compound's structure for improved potency and selectivity against target enzymes .
Indole-thiophene hybrids represent a strategic fusion of two privileged pharmacophores in drug discovery. The indole nucleus, a "benzopyrrole" system, contributes 10 π-electrons that enable electrophilic substitution and π-stacking interactions with biological targets—a feature exploited in antiviral and anticancer agents like tryptophan-derived natural products [7]. Thiophene’s sulfur atom enhances electron delocalization and metabolic stability relative to phenyl rings, while its smaller van der Waals radius improves target penetration [1] [2].
In the featured compound, the thiophene-2-carbonyl group at the indole N1 position creates a conjugated system extending molecular rigidity. This conformation favors binding to kinase ATP pockets, as evidenced in protein kinase inhibitors like those described in US6414013B1, where thiophene carboxamides suppress tumor growth by disrupting phosphorylation cascades [2]. The 2,3-dihydro modification saturates the indole’s C2–C3 bond, reducing oxidative susceptibility and altering dihedral angles to improve selectivity over off-target receptors [1].
Table 1: Key Structural Features of Indole-Thiophene Hybrids
| Structural Element | Role in Bioactivity | Example in Target Compound |
|---|---|---|
| Indole core (2,3-dihydro) | Enables π-stacking with kinase hydrophobic pockets; reduced metabolism vs. planar indoles | 2,3-dihydro-1H-indole scaffold |
| Thiophene-2-carbonyl | Electron donation via sulfur; enhances binding to catalytic lysines of kinases | C(=O)C₁=CC=CS1 attachment at N1 |
| Benzodioxane sulfonamide* | Modulates solubility and membrane penetration (present in precursor CM979394) | Not present but illustrates scaffold versatility [1] |
The butanamide group (–NHCO(CH₂)₂CH₃) at C6 of the indoline ring critically balances lipophilicity (LogP ~3.2) and hydrogen-bonding capacity. Compared to shorter-chain analogs (e.g., acetamide or propionamide), the four-carbon chain extends into hydrophobic kinase subpockets without excessive steric bulk, enhancing target affinity. Patent US6414013B1 demonstrates that N-acyl chains of this length optimize in vitro potency against protein kinases by enabling van der Waals contacts with aliphatic residues like Leu or Val [2].
Butanamide’s carbonyl oxygen acts as a hydrogen-bond acceptor, potentially interacting with backbone NH groups in kinase hinge regions. This interaction mirrors carboxamide-binding modes observed in TLK inhibitors, where carbonyl groups anchor inhibitors via bifunctional H-bonding [4]. The substituent’s flexibility also contributes to metabolic resistance: unlike methyl esters, butanamide resists esterase hydrolysis, prolonging in vivo half-lives. In contrast, rigid aromatic carboxamides (e.g., benzoyl derivatives) reduce cell permeability due to high crystallinity [2] [4].
Table 2: Impact of N-Acyl Chain Length on Indoline Bioactivity
| Chain Length | Example Substituent | Target Affinity (Relative) | Selectivity Considerations |
|---|---|---|---|
| C2 (Acetamide) | –NHCOCH₃ | Low | Higher off-target kinase binding |
| C3 (Propionamide) | –NHCOCH₂CH₃ | Moderate | Improved but suboptimal cellular uptake |
| C4 (Butanamide) | –NHCO(CH₂)₂CH₃ | High | Optimal balance of hydrophobicity and flexibility [2] |
| C6 (Hexanamide) | –NHCO(CH₂)₄CH₃ | Moderate | Enhanced lipophilicity reduces solubility |
TLK inhibition represents a frontier in cancer therapeutics, particularly for DNA-repair-deficient tumors. Early TLK inhibitors featured benzodioxane sulfonamides (e.g., CM979394), which demonstrated nanomolar IC₅₀ values by disrupting substrate phosphorylation. However, these compounds exhibited limited blood-brain barrier penetration due to high polarity [1]. The integration of indole-thiophene cores marked a strategic evolution, leveraging indole’s capacity for multi-target engagement. As noted in NZ545049A, indole derivatives like 5-HT₁F agonists share structural parallels with kinase modulators—both exploit the indole’s ability to occupy deep hydrophobic clefts via planar stacking while directing substituents toward allosteric sites [5].
The target compound’s dihydroindole scaffold diverges from classical TLK inhibitors by replacing the benzodioxane unit with thiophene. This modification redirects selectivity toward kinases with larger hydrophobic pockets. Precedent exists in US6414013B1, where thiophene carboxamides inhibited tumor growth in xenograft models by suppressing kinases regulating cell proliferation [2]. The butanamide group further aligns with "molecular editor" strategies in kinase inhibitor design, wherein flexible alkyl chains fine-tune specificity among closely related enzymes.
Table 3: Milestones in Indole-Based Kinase Inhibitor Development
| Year/Patent | Compound Class | Key Advancement | Relevance to Target Compound |
|---|---|---|---|
| ~2000 (US6414013B1) | Thiophene carboxamides | Established anti-proliferative effects via kinase inhibition | Direct structural precedent for thiophene-indole fusion [2] |
| 2020 (Review) | Indole-3-carboxylates | Demonstrated HCV inhibition via NS5A binding | Validated indole C3/C6 derivatization for targeting [7] |
| 2020s (CM979394) | Benzodioxane sulfonamides | High-affinity TLK inhibition but poor CNS penetration | Motivated thiophene replacement for enhanced brain uptake [1] |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2